molecular formula C10H7F3O4 B6152143 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid CAS No. 1056618-69-9

3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid

Cat. No. B6152143
CAS RN: 1056618-69-9
M. Wt: 248.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid (MCTBA) is a versatile organic compound that can be used in a variety of applications. It is a colorless solid with a molecular weight of 254.2 g/mol and a melting point of 87-89 °C. MCTBA is a carboxylic acid derivative of trifluoromethylbenzene and is used as an intermediate in organic synthesis. It is used as a reagent for the synthesis of various compounds and as an inhibitor of certain enzymes. In addition, it is used in the manufacture of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of certain enzymes, as a reagent for the synthesis of various compounds, and as an intermediate in organic synthesis. It has also been used in the manufacture of pharmaceuticals, pesticides, and other chemicals. In addition, 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid has been used in the study of the structure and function of proteins, as a fluorescent probe, and in the synthesis of fluorescent dyes.

Mechanism of Action

3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid works by inhibiting certain enzymes. It acts as a reversible inhibitor of proteases and other enzymes by binding to their active sites and blocking their activity. It also acts as an inhibitor of enzymes involved in the metabolism of drugs, thus preventing their breakdown and increasing their bioavailability.
Biochemical and Physiological Effects
3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including proteases, and to inhibit the metabolism of drugs. In addition, it has been found to have anti-inflammatory, anti-bacterial, and anti-fungal effects. It has also been found to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain and can be used in a variety of applications. It is also relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with care.

Future Directions

The potential applications of 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid are numerous and continue to be explored. Possible future directions include the use of 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid as a fluorescent probe for studying the structure and function of proteins, as an inhibitor of enzymes involved in drug metabolism, and as an intermediate in organic synthesis. Additionally, 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid could be used in the development of new pharmaceuticals, pesticides, and other chemicals. Finally, further research into the biochemical and physiological effects of 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid could lead to new therapeutic applications.

Synthesis Methods

3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid can be synthesized by a variety of methods. The most common method is the reaction of trifluoromethylbenzene with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction takes place at room temperature and yields 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid in high yields. Another method is the reaction of trifluoromethylbenzene with methoxycarbonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction occurs at room temperature and yields 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid involves the introduction of a methoxycarbonyl group and a trifluoromethyl group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "Methanol", "Dimethyl sulfate", "Sodium hydroxide", "Trifluoromethyl iodide", "Potassium carbonate", "Acetic acid", "Water" ], "Reaction": [ "Benzoic acid is reacted with methanol and sulfuric acid to form methyl benzoate.", "Methyl benzoate is then reacted with sodium hydroxide to form sodium benzoate.", "Sodium benzoate is then reacted with dimethyl sulfate to form methyl benzoate.", "Methyl benzoate is then reacted with sodium hydroxide to form sodium benzoate.", "Sodium benzoate is then reacted with trifluoromethyl iodide and potassium carbonate to form 3-(trifluoromethyl)benzoic acid.", "3-(Trifluoromethyl)benzoic acid is then reacted with acetic anhydride and acetic acid to form 3-(trifluoromethyl)benzoyl acetate.", "3-(Trifluoromethyl)benzoyl acetate is then hydrolyzed with sodium hydroxide to form 3-(trifluoromethyl)benzoic acid.", "3-(Trifluoromethyl)benzoic acid is then reacted with methanol and carbon dioxide in the presence of a catalyst to form 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid." ] }

CAS RN

1056618-69-9

Product Name

3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid

Molecular Formula

C10H7F3O4

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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